molecular formula C10H13FN2O B13183449 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide

Cat. No.: B13183449
M. Wt: 196.22 g/mol
InChI Key: NVXGQJFFCXCNRL-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is a synthetic acetamide derivative characterized by a benzylamino group substituted with a 4-fluoro-3-methylphenyl moiety. This compound shares structural motifs common in pharmaceuticals and agrochemicals, where fluorine substitutions are often employed to modulate bioavailability and target affinity .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methylamino]acetamide

InChI

InChI=1S/C10H13FN2O/c1-7-4-8(2-3-9(7)11)5-13-6-10(12)14/h2-4,13H,5-6H2,1H3,(H2,12,14)

InChI Key

NVXGQJFFCXCNRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Types of Reactions:

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide and related acetamides:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide (Target) C₁₀H₁₂FN₂O 209.22 g/mol 4-Fluoro-3-methylbenzylamino, acetamide Not specified
2-[{2-[(3-Fluorophenyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₈H₁₇F₄N₃O₃ 399.34 g/mol 3-Fluorophenylamino, trifluoromethoxyphenyl, methylamino-acetamide 6314863
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₂₇H₂₃F₃N₃O₃ 518.49 g/mol Methoxyquinolinyl, 4-methylphenylamino, trifluoromethylphenyl Not specified
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide C₂₂H₂₀N₆O₂ 400.43 g/mol Diazenyl, phenylhydrazono, hydroxy-phenyl Not specified
2-(4-Chloro-3-methylphenoxy)-N-[4-[(ethylphenylamino)sulfonyl]phenyl]acetamide C₂₃H₂₃ClN₂O₄S 458.96 g/mol Chloro-methylphenoxy, sulfonylphenyl, ethylphenylamino Not specified
Key Observations:
  • Substituent Diversity : The target compound lacks bulky groups (e.g., sulfonyl, trifluoromethyl) present in analogs , which may enhance its membrane permeability compared to more polar derivatives.
  • Fluorine Positioning: Unlike 2-[(4-fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide , the target’s fluorine is at the 4-position, reducing steric hindrance near the acetamide linkage.

Crystallographic and Conformational Insights

  • Crystal Packing : Analogous compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit conformational flexibility, with dihedral angles between aryl and heterocyclic rings ranging from 44.5° to 77.5° . This suggests that substituents like chlorine or methyl groups induce steric strain, altering molecular planarity.
  • Hydrogen Bonding : The target’s primary amine and acetamide groups likely participate in intermolecular hydrogen bonds, similar to the R₂²(10) dimer motifs observed in dichlorophenyl acetamides . However, fluorine’s electronegativity may strengthen C–H∙∙∙F interactions, as seen in 2-(4-fluoro-3-methylphenyl)-oxadiazole derivatives .

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